molecular formula C15H14BrNO4 B2558037 Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate CAS No. 383148-26-3

Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate

Cat. No. B2558037
CAS RN: 383148-26-3
M. Wt: 352.184
InChI Key: NERFAUZDXJOEEP-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate, also known as FR901464, is a natural product isolated from the fermentation broth of Chromobacterium violaceum. It is a potent inhibitor of splicing, a process that is crucial for the expression of eukaryotic genes. FR901464 has been extensively studied for its potential use as a tool compound for splicing research and as a lead compound for the development of new anticancer drugs.

Scientific Research Applications

Potential Applications and Relevant Research

Chemical Synthesis and Pharmaceutical Applications

Research on compounds with similar bromophenyl and furan functionalities often focuses on their synthesis and potential pharmaceutical applications. For example, studies on synthetic methods could provide pathways for creating novel compounds with specific therapeutic effects, such as anti-inflammatory, analgesic, or antibacterial properties. The detailed mechanisms and conditions under which these compounds react could offer insights into how "Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate" might be synthesized or modified for various applications (Qiu et al., 2009).

Environmental Impact and Biodegradation

The environmental impact and biodegradation pathways of bromophenyl and furan-containing compounds are also of interest. Research in this area could explore how such compounds, possibly including "this compound", behave in various ecosystems and how they can be safely degraded or removed from the environment. This information is crucial for assessing the environmental safety of new chemicals before they are widely used (Werner et al., 2012).

properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-(furan-2-carbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-20-14(18)9-12(10-4-6-11(16)7-5-10)17-15(19)13-3-2-8-21-13/h2-8,12H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERFAUZDXJOEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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